synthesis and characterization of 3-iodo-1-isopropyl-1H-pyrazole
synthesis and characterization of 3-iodo-1-isopropyl-1H-pyrazole
An In-depth Technical Guide to the Synthesis and Characterization of 3-iodo-1-isopropyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth exploration of the , a valuable heterocyclic building block. Pyrazole derivatives are a cornerstone in medicinal chemistry and agrochemical development, prized for their diverse biological activities.[1][2] The introduction of an iodine atom onto the pyrazole scaffold creates a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions to construct complex and novel chemical entities.[3][4] This document offers detailed, field-proven protocols for the N-isopropylation of pyrazole and the subsequent regioselective iodination at the C3-position. We delve into the underlying reaction mechanisms, explaining the causality behind experimental choices, and provide a full characterization profile of the target compound using modern spectroscopic techniques.
Strategic Overview: The Synthetic Pathway
The synthesis of 3-iodo-1-isopropyl-1H-pyrazole is efficiently achieved in a two-step sequence starting from commercially available 1H-pyrazole. The chosen pathway is designed for high regioselectivity and overall good yield.
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Step 1: N-Alkylation. Synthesis of the precursor, 1-isopropyl-1H-pyrazole, via direct N-alkylation of the pyrazole ring.
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Step 2: Directed Iodination. Regioselective iodination of 1-isopropyl-1H-pyrazole at the C3-position using a directed metalation-iodination strategy.
The following workflow diagram illustrates the overall synthetic process.
Caption: High-level workflow for the .
Synthesis Protocols and Mechanistic Insights
Step 1: Synthesis of 1-isopropyl-1H-pyrazole
The introduction of the isopropyl group onto the pyrazole nitrogen is a standard SN2 reaction. Pyrazole is first deprotonated by a base (potassium carbonate) to form the pyrazolide anion, a potent nucleophile. This anion then attacks the electrophilic carbon of isopropyl bromide to yield the N-alkylated product.
Reaction Mechanism: N-Isopropylation
Caption: SN2 mechanism for the N-isopropylation of pyrazole.
Experimental Protocol
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Materials:
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1H-Pyrazole (1.0 eq)
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Isopropyl bromide (1.5 eq)
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Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Deionized water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 1H-pyrazole and anhydrous DMF.
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Add anhydrous potassium carbonate to the solution.
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Add isopropyl bromide dropwise to the suspension at room temperature.[5]
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Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
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After the starting material is consumed, cool the mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous mixture with ethyl acetate (3x volumes).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure.
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Purify the crude product by fractional distillation or silica gel column chromatography to yield pure 1-isopropyl-1H-pyrazole.[6]
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Step 2: Synthesis of 3-iodo-1-isopropyl-1H-pyrazole
Direct electrophilic iodination of a 1-substituted pyrazole typically occurs at the C4 position, which is the most electron-rich.[1][7] To achieve regioselective iodination at the C3 (or C5) position, a directed ortho-metalation (DoM) strategy is employed. The N1-isopropyl group directs the strong base, n-butyllithium (n-BuLi), to deprotonate the adjacent C5 proton. The resulting lithiated intermediate, a powerful nucleophile, is then quenched with an electrophilic iodine source (I₂) to install the iodine atom specifically at this position.
Reaction Mechanism: Directed Metalation-Iodination
Caption: Mechanism for regioselective C3/C5 iodination via directed lithiation.
Experimental Protocol
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Materials:
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1-Isopropyl-1H-pyrazole (1.0 eq)
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n-Butyllithium (n-BuLi) (1.1 eq, typically 2.5 M in hexanes)
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Iodine (I₂) (1.2 eq)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 1-isopropyl-1H-pyrazole and anhydrous THF.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium dropwise via syringe. Stir the resulting solution for 1 hour at -78 °C.[8]
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In a separate flask, dissolve iodine in anhydrous THF.
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Add the iodine solution dropwise to the reaction mixture at -78 °C.[3][9]
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
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Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
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Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
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Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove excess iodine), water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 3-iodo-1-isopropyl-1H-pyrazole.
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Characterization Data
The structural integrity and purity of the synthesized 3-iodo-1-isopropyl-1H-pyrazole must be confirmed using a combination of spectroscopic methods.[10][11]
Spectroscopic Analysis
The following tables summarize the expected analytical data for the final product based on established principles and data from structurally related pyrazole derivatives.[12][13][14]
Table 1: Predicted ¹H and ¹³C NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~7.5-7.7 | d | ~2-3 | H-5 |
| ~6.2-6.4 | d | ~2-3 | H-4 | |
| ~4.4-4.6 | sept | ~6-7 | CH (isopropyl) | |
| ~1.4-1.6 | d | ~6-7 | CH₃ (isopropyl) | |
| ¹³C NMR | ~140-142 | C-5 | ||
| ~112-114 | C-4 | |||
| ~85-90 | C-3 (C-I) | |||
| ~50-52 | CH (isopropyl) | |||
| ~22-24 | CH₃ (isopropyl) |
Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). Actual values may vary.
Table 2: Mass Spectrometry and Physical Data
| Parameter | Value |
| Molecular Formula | C₆H₉IN₂ |
| Molecular Weight | 236.06 g/mol |
| Mass Spec (EI) | m/z 236 (M⁺), fragments corresponding to loss of iodine and isopropyl groups. |
Conclusion
The synthetic route detailed in this guide, employing N-isopropylation followed by a directed metalation-iodination, represents a robust and highly regioselective method for preparing 3-iodo-1-isopropyl-1H-pyrazole. This protocol is designed to be reproducible and scalable for research purposes. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized compound. As a versatile intermediate, 3-iodo-1-isopropyl-1H-pyrazole opens the door to a vast chemical space, enabling the development of novel pyrazole-containing molecules for applications in drug discovery and agrochemical science through subsequent functionalization, primarily via transition-metal-catalyzed cross-coupling reactions.[15]
References
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